molecular formula C28H34O3Si B14550036 [2-(1,3-Dioxolan-2-yl)-2-methylpropoxy](dimethyl)(triphenylmethyl)silane CAS No. 62093-02-1

[2-(1,3-Dioxolan-2-yl)-2-methylpropoxy](dimethyl)(triphenylmethyl)silane

Cat. No.: B14550036
CAS No.: 62093-02-1
M. Wt: 446.7 g/mol
InChI Key: PDSINAAOLCGFDK-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(triphenylmethyl)silane: is a complex organosilicon compound It features a unique structure that combines a dioxolane ring, a methylpropoxy group, and a triphenylmethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(triphenylmethyl)silane typically involves the reaction of [2-(1,3-Dioxolan-2-yl)-2-methylpropoxy]silane with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can target the silane group, converting it to a silanol or siloxane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of silanols or siloxanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other organosilicon compounds.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine:

  • Explored for its potential as a component in medical devices and implants due to its biocompatibility.

Industry:

  • Utilized in the production of specialty coatings and adhesives.
  • Applied in the development of advanced electronic materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(triphenylmethyl)silane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the silane group can form covalent bonds with various substrates. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.

Comparison with Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(phenyl)silane
  • 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(tert-butyl)silane
  • 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(methyl)silane

Comparison:

  • Uniqueness: The presence of the triphenylmethyl group in 2-(1,3-Dioxolan-2-yl)-2-methylpropoxy(triphenylmethyl)silane imparts unique steric and electronic properties, making it distinct from other similar compounds.
  • Reactivity: The triphenylmethyl group can influence the compound’s reactivity, particularly in substitution reactions, where it can act as a leaving group.
  • Applications: The unique structure of this compound makes it suitable for specific applications in materials science and organic synthesis, where other similar compounds may not be as effective.

Properties

CAS No.

62093-02-1

Molecular Formula

C28H34O3Si

Molecular Weight

446.7 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)-2-methylpropoxy]-dimethyl-tritylsilane

InChI

InChI=1S/C28H34O3Si/c1-27(2,26-29-20-21-30-26)22-31-32(3,4)28(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26H,20-22H2,1-4H3

InChI Key

PDSINAAOLCGFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4OCCO4

Origin of Product

United States

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